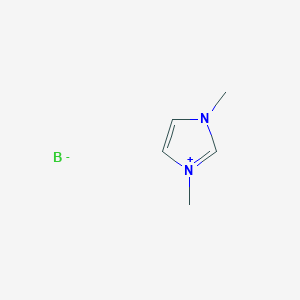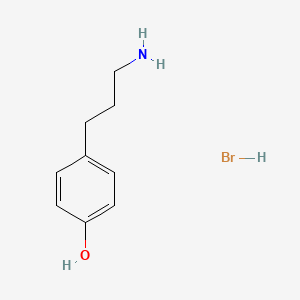
Ethyl 2-(2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazol-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Ethyl 2-(2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazol-4-yl)acetate” is a complex organic molecule that contains several functional groups, including a thiazole ring, a benzamido group, a sulfonyl group attached to a piperidine ring, and an ethyl acetate group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with a chloroethyl piperidine or morpholine derivative .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The thiazole ring, a five-membered ring containing nitrogen and sulfur atoms, is a key structural feature. The benzamido group, sulfonyl group, and piperidine ring would add additional complexity to the structure .Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
A study highlighted the synthesis and evaluation of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. Among the compounds studied, one showcasing a structural similarity to Ethyl 2-(2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazol-4-yl)acetate demonstrated promising antitubercular activity, indicating the potential of such compounds in tuberculosis treatment. The compound was not cytotoxic at the evaluated concentrations, suggesting a favorable safety profile for further investigation (Jeankumar et al., 2013).
Antiplatelet Activity
Research on ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate (a compound with structural features akin to the subject chemical) revealed it as a potent and orally active fibrinogen receptor antagonist. The study underscores the significance of the trisubstituted beta-amino acid unit in conferring antiplatelet activity, highlighting the therapeutic potential of such compounds for antithrombotic treatment, especially in acute phases (Hayashi et al., 1998).
Antibacterial and Antifungal Properties
A synthesis exploration of new piperidine substituted benzothiazole derivatives showcased compounds with notable antibacterial and antifungal activities. This research provides insights into the structural attributes contributing to antimicrobial efficacy, suggesting the utility of such derivatives in developing new antimicrobial agents (Shafi et al., 2021).
Antimicrobial Agents Development
Another study focusing on the synthesis and biological evaluation of benzothiazoles as antimicrobial agents found that compounds structurally related to Ethyl 2-(2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazol-4-yl)acetate exhibited no antibacterial activity against tested strains, pointing to the importance of structural optimization in enhancing antimicrobial properties (Al-Talib et al., 2016).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that similar compounds, such as ethyl oxo(piperidin-1-yl)acetate, catalyze the cis-trans isomerization of proline imidic peptide bonds in oligopeptides .
Mode of Action
Based on its structural similarity to ethyl oxo(piperidin-1-yl)acetate, it may interact with its targets by catalyzing the cis-trans isomerization of proline imidic peptide bonds in oligopeptides . This process accelerates the folding of proteins, which can have significant effects on cellular processes.
Biochemical Pathways
The cis-trans isomerization of proline imidic peptide bonds in oligopeptides, a process possibly catalyzed by this compound, plays a crucial role in protein folding . Misfolded proteins can lead to various diseases, so this compound may have potential therapeutic applications.
Result of Action
By potentially catalyzing the cis-trans isomerization of proline imidic peptide bonds in oligopeptides, it may influence protein folding and thus affect various cellular processes .
Action Environment
Similar compounds are typically stored in a sealed, dry environment at room temperature for optimal stability .
Eigenschaften
IUPAC Name |
ethyl 2-[2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-2-27-17(23)12-15-13-28-19(20-15)21-18(24)14-6-8-16(9-7-14)29(25,26)22-10-4-3-5-11-22/h6-9,13H,2-5,10-12H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXTXRVUAMTCLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazol-4-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxypropyl)-2-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2944098.png)

![3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2944100.png)

![1-[2,6-Dibromo-4-(2-{3,5-dibromo-4-[3-(diethylamino)-2-hydroxypropoxy]phenyl}propan-2-YL)phenoxy]-3-(diethylamino)propan-2-OL](/img/structure/B2944102.png)


![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2944107.png)
![[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B2944108.png)

![4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoic acid](/img/structure/B2944112.png)

![(4-Methoxyphenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone](/img/structure/B2944116.png)
